2-(1-naphthyl)-N-(2-pyridinyl)acetamide
Description
Properties
CAS No. |
663944-44-3 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C17H14N2O/c20-17(19-16-10-3-4-11-18-16)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,18,19,20) |
InChI Key |
HKVZQCKVZNZKFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Solubility: Aminoethyl and pyridinyl groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to purely aromatic substituents .
- Crystallinity : Hydrogen-bonding interactions (N–H⋯N/O) in analogs like 2-(7-hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide contribute to stable crystal packing .
- Synthetic Flexibility : Imidazo[1,2-a]pyridine derivatives demonstrate the adaptability of acetamide scaffolds for generating diverse bioactive molecules .
Antibacterial and Antifungal Potential
- Naphtho[2,1-b]furan acetamide derivatives (e.g., ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate) exhibit antibacterial activity, validated via NMR and mass spectrometry characterization .
Receptor Agonist Activity
- Pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .
- Suvecaltamide hydrochloride (JK-44), a related acetamide, is under investigation for essential tremor treatment, highlighting the therapeutic relevance of pyridinyl acetamides .
Coordination Chemistry
- N-(1,3-Thiazol-2-yl)acetamides demonstrate strong metal-coordination abilities, useful in designing metallodrugs or catalysts .
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